Fmoc-L-2-methyl-4-fluorophe

Lipophilicity LogP Hydrophobicity

Researchers requiring precise control over peptide lipophilicity and conformation face limitations with standard Fmoc-phenylalanine derivatives. Fmoc-L-Phe(2-Me,4-F)-OH (CAS 1217700-70-3) solves this with a combined ortho-methyl and para-fluoro substitution pattern for tailored physicochemical properties. - Provides an intermediate LogP of 4.67, bridging the gap between Fmoc-Phe-OH and mono-substituted analogs for optimized membrane permeability. - Ortho-methyl steric hindrance restricts side-chain rotation, enabling stabilization of specific secondary structures like β-turns. - Unique +14 Da mass shift relative to 2-fluoro analogs ensures unambiguous LC-MS identification in complex peptide libraries.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
Cat. No. B12303827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-methyl-4-fluorophe
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)
InChIKeyJIJRUMUJHWYHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-methyl-4-fluorophenylalanine Core Properties


Fmoc-L-2-methyl-4-fluorophenylalanine (Fmoc-L-Phe(2-Me,4-F)-OH; CAS 1217700-70-3) is a fluorinated, methyl-substituted aromatic amino acid derivative designed for solid-phase peptide synthesis (SPPS). It possesses a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino nitrogen, a methyl group at the ortho position, and a fluorine atom at the para position of the phenyl ring. Its molecular weight is 419.44 g/mol, with a calculated LogP of 4.67, indicating substantial hydrophobicity .

Fmoc-L-2-methyl-4-fluorophenylalanine vs. Generic Analogs


The ortho-methyl and para-fluoro substituents on Fmoc-L-2-methyl-4-fluorophenylalanine create a distinct physicochemical fingerprint that generic Fmoc-phenylalanine or mono-substituted analogs cannot replicate. The combination introduces a specific steric hindrance (due to the ortho-methyl) and an altered electron distribution (due to the para-fluoro), which together modulate peptide hydrophobicity, conformational preference, and potential proteolytic stability in ways that are not achievable with a single modification . Substituting with a simpler analog would change these key parameters, potentially compromising peptide structure, function, or stability.

Fmoc-L-2-methyl-4-fluorophenylalanine Quantitative Differentiation


Lipophilicity (LogP) vs. Analogs

The target compound exhibits a LogP value of 4.67, which is higher than that of unsubstituted Fmoc-L-phenylalanine (LogP = 4.61) and lower than that of Fmoc-L-4-fluorophenylalanine (LogP = 4.75) [1]. This positions it as an intermediate hydrophobicity building block.

Lipophilicity LogP Hydrophobicity

Molecular Weight vs. Substituted Analogs

The molecular weight of Fmoc-L-2-methyl-4-fluorophenylalanine is 419.44 g/mol, which is 17.98 g/mol greater than Fmoc-L-2-methylphenylalanine (401.46 g/mol) and 14.02 g/mol greater than Fmoc-L-2-fluorophenylalanine (405.42 g/mol) .

Molecular Weight Mass Spectrometry Peptide Characterization

Steric & Electronic Effects vs. 4-Fluoro Analog

The presence of an ortho-methyl group in addition to the para-fluoro substituent introduces a steric constraint not present in Fmoc-L-4-fluorophenylalanine. This can restrict the rotational freedom of the phenylalanine side chain and influence local peptide backbone conformation [1].

Peptide Conformation Steric Hindrance Electronic Effects

Predicted Physical Properties vs. Parent Analog

Fmoc-L-2-methyl-4-fluorophenylalanine has a predicted boiling point of 634.9±55.0 °C and density of 1.294±0.06 g/cm³, which are higher than those of Fmoc-L-phenylalanine (boiling point 620.1 °C, density 1.276 g/cm³) [1].

Physical Properties Boiling Point Density

Fmoc-L-2-methyl-4-fluorophenylalanine Key Applications


Fine-Tuning Peptide Lipophilicity in Drug Discovery

When designing peptide-based therapeutics, precise control over lipophilicity is crucial for balancing aqueous solubility and membrane permeability. Fmoc-L-2-methyl-4-fluorophenylalanine offers a LogP of 4.67, providing an intermediate option between the less lipophilic Fmoc-L-phenylalanine (LogP 4.61) and the more lipophilic Fmoc-L-4-fluorophenylalanine (LogP 4.75) [1]. This allows medicinal chemists to dial in the desired LogP without resorting to complex mixtures or additional modifications.

Conformationally Constrained Peptide Design

The ortho-methyl group introduces steric hindrance that can restrict side-chain rotation and influence local backbone conformation . This makes the compound particularly valuable for stabilizing specific secondary structures (e.g., β-turns or helical segments) or for probing the conformational requirements of peptide-receptor interactions. It is the preferred choice over Fmoc-L-4-fluorophenylalanine when a steric element is required alongside fluorine's electronic effects.

Mass Spectrometry Characterization of Modified Peptides

Incorporation of this residue adds a unique mass signature (Δ +14 Da relative to Fmoc-L-2-fluorophenylalanine; Δ +18 Da relative to Fmoc-L-2-methylphenylalanine) . This facilitates unambiguous peptide identification and purity assessment by LC-MS or MALDI-TOF, especially in complex mixtures or peptide libraries where multiple modified phenylalanines are present.

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